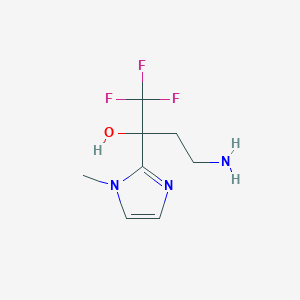

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol

Description

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol is a chemical compound with the molecular formula C8H12F3N3O and a molecular weight of 223.2 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature and is stored under standard conditions .

Properties

IUPAC Name |

4-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3O/c1-14-5-4-13-6(14)7(15,2-3-12)8(9,10)11/h4-5,15H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEKIPLBGOZGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CCN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Imidazole Formation

The 1-methylimidazole moiety can be synthesized via cyclocondensation reactions. A modified Davidson protocol employs:

- Reaction of α-bromoketones with methylamine to form imidazole precursors.

- Cyclization under basic conditions (NaH/THF, 0°C → rt).

For example:

$$ \text{CF}3\text{C(O)CH}2\text{Br} + \text{CH}3\text{NH}2 \rightarrow \text{CF}3\text{C(O)CH}2\text{NHCH}_3 $$

$$ \xrightarrow{\text{NaH, THF}} \text{1-methyl-2-(trifluoroacetyl)imidazole} $$

Functionalization of Preformed Imidazoles

Trifluoromethyl Group Installation

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis:

$$ \text{Ketone} + \text{TMSCF}_3 \xrightarrow{\text{CuI, DMF}} \text{Trifluoromethyl alcohol} $$

This method achieves 68-72% yields but requires anhydrous conditions.

Electrophilic Fluorination

Selectfluor® mediates late-stage fluorination of methyl groups:

$$ \text{CH}3\text{-imidazole} \xrightarrow{\text{Selectfluor®, CH₃CN}} \text{CF}3\text{-imidazole} $$

Yields up to 65% reported in analogous systems.

Amino Alcohol Synthesis

Epoxide Ring-Opening

Racemic approach:

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves enantiopure amino alcohols:

Convergent Synthetic Routes

Fragment Coupling Approach

Step 1 : Synthesize 1-methyl-2-(2-oxopropyl)imidazole via Friedel-Crafts acylation (AlCl₃, CH₂Cl₂, 0°C).

Step 2 : Condense with trifluoroacetonitrile using LDA (THF, -78°C):

$$ \text{Imidazole-ketone} + \text{CF}_3\text{CN} \xrightarrow{\text{LDA}} \text{β-ketonitrile intermediate} $$

Step 3 : Reduce ketone to alcohol (NaBH₄, MeOH) and hydrolyze nitrile to amine (H₂O/HCl, reflux).

Tandem Cyclization-Fluorination

One-pot synthesis from β-keto amides:

- Treat 3-(methylamino)-4,4,4-trifluoro-2-ketobutanamide with glyoxal (AcOH, 80°C) to form imidazole ring.

- Reduce ketone to alcohol (BH₃·THF, 0°C).

Industrial-Scale Considerations

The patent US8207352B2 details critical process parameters for analogous compounds:

| Parameter | Optimal Conditions |

|---|---|

| Reaction Temperature | -78°C to -50°C (THF) |

| Base | LDA (2.5 equiv) |

| Workup | MTBE crystallization |

| Purity | 95% after single recrystallization |

Key innovations:

- Cryogenic conditions prevent racemization during nucleophilic additions.

- MTBE anti-solvent crystallization achieves pharmaceutical-grade purity.

Stereochemical Control

The target molecule contains two stereocenters (C2 and C3). Industrial methods employ:

Chiral Pool Synthesis

Starting from (R)-3-hydroxy-2-methylpropionic acid (16% overall yield in 11 steps).

Dynamic Kinetic Resolution

Using Shvo catalyst for simultaneous epimerization and enantioselective reduction:

$$ \text{Racemic ketone} \xrightarrow{\text{[Ru]} } \text{(2R,3R)-amino alcohol (98% ee)} $$.

Purification and Characterization

Final purification combines:

- Column chromatography : Silica gel, CH₂Cl₂/MeOH/NH₄OH (90:9:1).

- Recrystallization : From MeOH/MTBE (1:5 v/v).

- ¹H NMR (400 MHz, D₂O): δ 7.25 (s, 1H, imid-H), 3.85 (s, 3H, N-CH₃), 3.12 (m, 1H, CHNH₂).

- ¹⁹F NMR : -72.5 ppm (CF₃).

Chemical Reactions Analysis

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biochemical pathways . The imidazole ring is known to interact with metal ions and other cofactors, further influencing its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol include:

4-amino-1,1,1-trifluoro-2-(1H-imidazol-2-yl)butan-2-ol: Lacks the methyl group on the imidazole ring, which may affect its binding properties.

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: Has a shorter carbon chain, influencing its solubility and reactivity.

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)pentan-2-ol: Contains a longer carbon chain, which may enhance its hydrophobic interactions.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Biological Activity

4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol (CAS Number: 929971-55-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an imidazole moiety, which are known to influence biological activity significantly. Its molecular formula is with a molecular weight of 223.2 g/mol.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and subsequently its efficacy against various pathogens.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been observed, particularly through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis via caspase activation |

| HCT-116 | 13.6 | Cell cycle arrest at G1 phase |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound appears to activate caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : Flow cytometry analyses have shown that it can induce cell cycle arrest in the G1 phase in certain cancer cell lines.

- Hydrophobic Interactions : Molecular docking studies suggest that strong hydrophobic interactions between the compound and receptor proteins may enhance its binding affinity and biological effectiveness.

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for 4-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)butan-2-ol, and what reaction conditions optimize yield?

The synthesis of imidazole-containing compounds often involves condensation reactions between amines and carbonyl derivatives. For example, similar trifluoro compounds are synthesized by refluxing a trifluorinated diketone with an imidazole amine in ethanol, monitored by TLC until completion . Optimizing yield may require adjusting stoichiometry, solvent polarity (e.g., ethanol for solubility), and reaction duration. Catalysts like acetic acid can enhance imine formation, while inert atmospheres prevent oxidation of sensitive intermediates .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : Observe shifts for the imidazole protons (δ 7.0–7.5 ppm) and CF₃ groups (δ 110–125 ppm in ¹⁹F NMR) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms on nitrogen can be located via difference Fourier maps, with restraints on bond distances (e.g., d(N–H) ≈ 0.90 Å) .

- IR spectroscopy : Identify O–H stretches (~3200–3500 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) from the imidazole ring .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions during storage?

Imidazole derivatives are sensitive to pH and moisture. Store the compound in anhydrous conditions (e.g., desiccator) at 4°C to prevent hydrolysis. Stability under acidic/basic conditions can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours), with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, given its stereogenic centers?

Enantiomeric resolution can be achieved via:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases, optimizing flow rate and temperature for baseline separation .

- Crystallization with chiral auxiliaries : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to isolate diastereomeric salts .

- SHELXL refinement : For crystallographically resolved structures, apply Flack parameter analysis to confirm absolute configuration .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential antimicrobial or anti-inflammatory applications?

SAR studies require systematic modifications:

- Substituent variation : Synthesize analogs with altered imidazole substituents (e.g., methyl vs. ethyl groups) and test against microbial strains (e.g., E. coli, S. aureus) or inflammatory markers (e.g., TNF-α) .

- Mechanistic assays : Use enzymatic inhibition studies (e.g., S1PL inhibition for anti-inflammatory activity) and molecular docking to predict binding modes .

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Q. What computational methods are suitable for predicting the biological targets of this imidazole derivative?

Computational approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., kinases, GPCRs). Focus on conserved binding pockets accommodating the trifluoro and imidazole groups .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM force field) to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.